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Cat. No.: B1349113 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical and physical

properties of 1-(2-Chloro-6-hydroxyphenyl)ethanone (CAS No. 55736-04-4). It is a key

intermediate in the synthesis of various pharmaceutical compounds, most notably as a

precursor for novel spiropiperidine-based stearoyl-CoA desaturase-1 (SCD1) inhibitors. This

document details its physicochemical characteristics, spectral data, synthesis protocols, and its

application in medicinal chemistry. All quantitative data is presented in structured tables, and

key experimental workflows are visualized to facilitate understanding and application in a

research and development setting.

Chemical and Physical Properties
1-(2-Chloro-6-hydroxyphenyl)ethanone is an aromatic ketone characterized by a phenyl ring

substituted with a chlorine atom, a hydroxyl group, and an acetyl group. Its structure lends itself

to a variety of chemical transformations, making it a valuable building block in organic

synthesis.

Table 1: Physicochemical Properties of 1-(2-Chloro-6-hydroxyphenyl)ethanone
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Property Value Reference

CAS Number 55736-04-4 [1][2]

Molecular Formula C₈H₇ClO₂ [2]

Molecular Weight 170.59 g/mol [2]

Appearance Off-white to yellow solid [2]

Boiling Point 225.4 °C at 760 mmHg [2]

Melting Point
Not explicitly found in search

results

Solubility No quantitative data available

Spectral Data
The following tables summarize the key spectral data for the characterization of 1-(2-Chloro-6-
hydroxyphenyl)ethanone. While specific spectral data with explicit peak assignments for this

exact compound were not found in the provided search results, the expected regions and types

of signals based on its structure and data from analogous compounds are described.

Table 2: Predicted ¹H NMR Spectral Data

Protons
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

CH₃ (acetyl) ~2.5 Singlet N/A

Aromatic CH 6.8 - 7.5 Multiplet

OH ~5.0 - 12.0 (broad) Singlet N/A

Table 3: Predicted ¹³C NMR Spectral Data
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Carbon Chemical Shift (δ, ppm)

C=O ~200

Aromatic C-Cl ~130

Aromatic C-OH ~155

Aromatic CH 115 - 140

CH₃ ~25-30

Table 4: Predicted IR Spectral Data

Functional Group Wavenumber (cm⁻¹) Intensity

O-H Stretch (phenolic) 3200 - 3600 Broad, Strong

C-H Stretch (aromatic) 3000 - 3100 Medium

C-H Stretch (aliphatic) 2850 - 3000 Medium

C=O Stretch (ketone) 1650 - 1700 Strong

C=C Stretch (aromatic) 1450 - 1600 Medium

C-O Stretch (phenol) 1200 - 1300 Strong

C-Cl Stretch 600 - 800 Medium

Table 5: Predicted Mass Spectrometry Data

Fragment m/z Comments

[M]⁺ 170/172

Molecular ion peak with

isotopic pattern for one

chlorine atom.

[M - CH₃]⁺ 155/157
Loss of the methyl group from

the acetyl moiety.

[M - COCH₃]⁺ 127/129 Loss of the acetyl group.
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Experimental Protocols
Synthesis of 1-(2-Chloro-6-hydroxyphenyl)ethanone
Two primary methods for the synthesis of 1-(2-Chloro-6-hydroxyphenyl)ethanone have been

reported.

Method A: From 2-Amino-6-chloro-acetophenone

This method involves the diazotization of the amino group followed by hydrolysis to the

hydroxyl group.[1]

Method B: From 2-Chloro-6-hydroxybenzonitrile

This protocol details the synthesis via a Grignard reaction.[1]

Reagents and Materials:

2-Chloro-6-hydroxybenzonitrile

Methylmagnesium bromide solution (e.g., 1.4 M in toluene/THF)

Tetrahydrofuran (THF), anhydrous

Toluene

Hydrochloric acid (aqueous solution)

Dichloromethane (DCM)

Hexane

Water

Argon (or other inert gas)

Standard laboratory glassware for inert atmosphere reactions

Sealed tube for heating
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Rotary evaporator

Column chromatography setup (silica gel)

Procedure:

Under an argon atmosphere, dissolve 2-chloro-6-hydroxybenzonitrile (e.g., 614 mg, 4 mmol)

in anhydrous tetrahydrofuran (10 mL).

Slowly add a solution of methylmagnesium bromide in toluene/THF (e.g., 1.4 M, 6.4 mL, 9

mmol) to the reaction mixture. Gas evolution will be observed.

Stir the mixture at room temperature until the gas evolution ceases.

Transfer the reaction mixture to a sealed tube and heat at 65 °C overnight with stirring.

After cooling to room temperature, quench the reaction by the careful addition of water.

Acidify the mixture with an aqueous solution of hydrochloric acid.

Extract the organic layer with dichloromethane.

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium

sulfate.

Remove the solvent under reduced pressure using a rotary evaporator.

Purify the crude product by column chromatography on silica gel, eluting with a mixture of

dichloromethane and hexane (e.g., 1:1) to yield 1-(2-Chloro-6-hydroxyphenyl)ethanone.
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Starting Materials Reaction Steps Work-up & Purification Final Product

2-Chloro-6-hydroxybenzonitrile Dissolve in THF under Argon

Methylmagnesium bromide

Add Grignard Reagent Stir at Room Temperature Heat in Sealed Tube (65°C) Quench with Water Acidify with HCl Extract with DCM Purify by Column Chromatography 1-(2-Chloro-6-hydroxyphenyl)ethanone

Click to download full resolution via product page

Caption: Synthesis workflow for 1-(2-Chloro-6-hydroxyphenyl)ethanone.

Application in the Synthesis of Spiropiperidine-based
SCD1 Inhibitors
1-(2-Chloro-6-hydroxyphenyl)ethanone is a crucial precursor in the multi-step synthesis of

spiropiperidine-based stearoyl-CoA desaturase-1 (SCD1) inhibitors. The general synthetic

strategy involves the reaction of the phenolic hydroxyl group and the acetyl group to form a

spirocyclic core.

Precursor Synthetic Transformations Final Product Class

1-(2-Chloro-6-hydroxyphenyl)ethanone Reaction with Piperidine Derivative Cyclization to form Spiro-center Further Functionalization Spiropiperidine-based SCD1 Inhibitors

Click to download full resolution via product page

Caption: General workflow for the synthesis of SCD1 inhibitors.

Chemical Reactivity
The chemical reactivity of 1-(2-Chloro-6-hydroxyphenyl)ethanone is dictated by its three key

functional groups:
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Phenolic Hydroxyl Group: This group is acidic and can be deprotonated to form a phenoxide,

which is a potent nucleophile. This reactivity is central to its use in forming ether linkages, as

seen in the synthesis of spiropiperidine derivatives.

Acetyl Group: The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. The

alpha-protons on the methyl group are acidic and can be removed by a base to form an

enolate, which can then participate in various condensation and alkylation reactions.

Aromatic Ring and Chloro Substituent: The aromatic ring can undergo electrophilic aromatic

substitution, with the directing effects of the hydroxyl, acetyl, and chloro groups influencing

the position of substitution. The chloro group is generally unreactive towards nucleophilic

aromatic substitution unless activated by strongly electron-withdrawing groups.

Conclusion
1-(2-Chloro-6-hydroxyphenyl)ethanone is a versatile chemical intermediate with significant

applications in the synthesis of pharmaceutically active molecules, particularly in the

development of SCD1 inhibitors. This guide has summarized its key chemical and physical

properties, provided an overview of its spectral characteristics, and detailed experimental

protocols for its synthesis and application. The provided information aims to support

researchers and drug development professionals in the effective utilization of this compound in

their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1349113#1-2-chloro-6-hydroxyphenyl-ethanone-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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